2-Amino-5-chloro-3-methoxypyrazine 2-Amino-5-chloro-3-methoxypyrazine
Brand Name: Vulcanchem
CAS No.: 874-31-7
VCID: VC21109369
InChI: InChI=1S/C5H6ClN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8)
SMILES: COC1=NC(=CN=C1N)Cl
Molecular Formula: C5H6ClN3O
Molecular Weight: 159.57 g/mol

2-Amino-5-chloro-3-methoxypyrazine

CAS No.: 874-31-7

Cat. No.: VC21109369

Molecular Formula: C5H6ClN3O

Molecular Weight: 159.57 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-chloro-3-methoxypyrazine - 874-31-7

Specification

CAS No. 874-31-7
Molecular Formula C5H6ClN3O
Molecular Weight 159.57 g/mol
IUPAC Name 5-chloro-3-methoxypyrazin-2-amine
Standard InChI InChI=1S/C5H6ClN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8)
Standard InChI Key LUJZVKRORABUDS-UHFFFAOYSA-N
SMILES COC1=NC(=CN=C1N)Cl
Canonical SMILES COC1=NC(=CN=C1N)Cl

Introduction

Chemical Structure and Identification

Molecular Identity

2-Amino-5-chloro-3-methoxypyrazine is a heterocyclic compound belonging to the pyrazine family. Its structure consists of a pyrazine ring (a six-membered aromatic heterocycle containing two nitrogen atoms in para positions) with three substituents: an amino group at position 2, a chlorine atom at position 5, and a methoxy group at position 3 . This particular arrangement of functional groups contributes to the compound's unique chemical properties and reactivity profile.

Nomenclature and Identifiers

The compound is officially identified by several systematic and registry names. Its IUPAC name is 5-chloro-3-methoxypyrazin-2-amine . Additional nomenclature and identification parameters are presented in Table 1.

Table 1: Identification Parameters of 2-Amino-5-chloro-3-methoxypyrazine

ParameterValue
CAS Registry Number874-31-7
Molecular FormulaC₅H₆ClN₃O
PubChem CID10797036
MDL NumberMFCD11520878
InChIInChI=1S/C5H6ClN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8)
InChIKeyLUJZVKRORABUDS-UHFFFAOYSA-N
SMILESCOC1=NC(=CN=C1N)Cl

Alternative Names

The compound is also known by several synonyms in scientific literature:

  • 5-chloro-3-methoxypyrazin-2-amine

  • 5-Chloro-3-methoxypyrazin-2-ylamine

Physical and Chemical Properties

Fundamental Physical Properties

The compound demonstrates specific physical characteristics that are essential for understanding its behavior in various chemical environments. These properties are summarized in Table 2.

Table 2: Physical Properties of 2-Amino-5-chloro-3-methoxypyrazine

PropertyValue
Molecular Weight159.57 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point271.1 ± 35.0 °C at 760 mmHg
Flash Point117.8 ± 25.9 °C
Exact Mass159.019943
Polar Surface Area (PSA)61.03000
LogP2.80
Vapour Pressure0.0 ± 0.6 mmHg at 25°C
Index of Refraction1.585

Solubility and Partition Coefficient

The LogP value of 2.80 indicates moderate lipophilicity, suggesting that the compound has a higher affinity for organic solvents than for water . This property is important for predicting the compound's behavior in biological systems and its potential for passive membrane permeation.

Related Compounds and Chemical Context

Related Halogenated Pyrazines

The synthesis and properties of halogenated pyrazines, particularly chlorinated ones, have been investigated in chemical research. For example, 2-chloro-5-trifluoromethoxypyrazine has been synthesized through methods involving the action of thiophosgene on hydroxypyrazine, followed by chlorination and chlorine/fluorine exchange . Other related compounds include:

  • 2-chloro-5-fluoropyrazine

  • 3-Ethyl-2-chloropyrazine

The compound has been mentioned in scientific literature dating back to at least 1997, as referenced in Journal of Medicinal Chemistry research by Bradbury et al. . This suggests its relevance in medicinal chemistry investigations, though the specific research context is not fully detailed in the available search results.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator